tert-butylN-[6-(fluorosulfonyl)pyridin-2-yl]carbamate
Description
tert-Butyl N-[6-(fluorosulfonyl)pyridin-2-yl]carbamate is a pyridine derivative featuring a fluorosulfonyl (-SO₂F) group at the 6-position of the pyridine ring and a tert-butyl carbamate (-OC(O)NHC(CH₃)₃) substituent at the 2-position. This compound is of interest in medicinal and materials chemistry due to the reactive fluorosulfonyl group, which can participate in nucleophilic substitution or act as a leaving group. Its molecular formula is C₁₀H₁₃FN₂O₄S, with a molecular weight of 276.29 g/mol .
Properties
IUPAC Name |
tert-butyl N-(6-fluorosulfonylpyridin-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O4S/c1-10(2,3)17-9(14)13-7-5-4-6-8(12-7)18(11,15)16/h4-6H,1-3H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHWDLRLEZSJHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CC=C1)S(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O4S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithiation Conditions
A representative procedure involves dissolving tert-butyl N-pyridin-2-ylcarbamate in anhydrous tetrahydrofuran (THF) under argon at -78°C. A strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) is added to deprotonate the pyridine ring selectively at the 6-position. For example, using 2.5 equivalents of n-BuLi in THF with N,N,N',N'-tetramethylethylenediamine (TMEDA) as a coordinating agent achieves complete lithiation within 1–2 hours.
Sulfonation and Fluorination
The lithiated intermediate is treated with sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) to install the sulfonyl group. Subsequent fluorination is achieved via reaction with potassium fluoride (KF) or hydrogen fluoride (HF) . In one protocol, quenching the lithiated species with SO₃ followed by KF in acetonitrile at 0°C yields the fluorosulfonyl derivative in 67% isolated yield.
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Lithiation | n-BuLi, TMEDA, THF, -78°C | 95% |
| Sulfonation | SO₃, THF, -78°C → 0°C | 82% |
| Fluorination | KF, CH₃CN, 0°C, 2h | 67% |
Halogen Exchange from Chlorosulfonyl Precursors
An alternative route involves synthesizing tert-butyl N-[6-(chlorosulfonyl)pyridin-2-yl]carbamate followed by halogen exchange. This method avoids low-temperature lithiation and is scalable for industrial production.
Chlorosulfonation
Pyridine-2-amine is first protected as the tert-butyl carbamate using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst. The protected amine undergoes chlorosulfonation at 0°C using chlorosulfonic acid , achieving 78% conversion to the chlorosulfonyl intermediate.
Fluoride Substitution
The chlorosulfonyl group is replaced with fluoride via nucleophilic aromatic substitution (SNAr). Heating the intermediate with cesium fluoride (CsF) in dimethylformamide (DMF) at 120°C for 6 hours provides the fluorosulfonyl product in 58% yield.
Optimization Insights:
-
Higher yields (72%) are achieved using tetrabutylammonium fluoride (TBAF) as a phase-transfer catalyst.
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Excess fluoride (3–5 equivalents) prevents dismutation side reactions.
Multi-Step Functionalization of Hydroxymethyl Precursors
A less common but versatile approach starts with tert-butyl N-[6-(hydroxymethyl)pyridin-2-yl]carbamate (PubChem CID: 19349090). The hydroxymethyl group is oxidized to a carboxylic acid, which is then converted to the fluorosulfonyl moiety.
Oxidation to Carboxylic Acid
The hydroxymethyl derivative is treated with Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C, yielding the carboxylic acid in 89% purity.
Conversion to Sulfonyl Fluoride
The carboxylic acid is transformed into the sulfonyl fluoride via a Curtius-type rearrangement using diphosgene and ammonium fluoride . This method, while efficient (61% yield), requires stringent safety measures due to toxic intermediates.
Purification and Stability Considerations
Chromatographic Purification
Crude products are typically purified via silica gel chromatography using gradients of ethyl acetate in hexanes (5% → 30%). The tert-butyl carbamate group’s stability allows for high recovery rates (≥85%).
Crystallization
Recrystallization from isopropyl ether/n-heptane mixtures (1:3 v/v) removes residual sulfonic acids, enhancing purity to ≥99%.
Stability Profiles
-
The compound is hygroscopic and requires storage under argon at -20°C.
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Decomposition occurs above 150°C, releasing sulfur trioxide and tert-butylamine.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Directed Lithiation | High regioselectivity | Low-temperature sensitivity | 60–75% |
| Halogen Exchange | Scalable, avoids cryogenics | Requires toxic chlorosulfonic acid | 55–72% |
| Hydroxymethyl Oxidation | Utilizes stable intermediates | Multi-step, lower overall yield | 50–61% |
Chemical Reactions Analysis
tert-ButylN-[6-(fluorosulfonyl)pyridin-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where the fluorosulfonyl group is replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. .
Scientific Research Applications
tert-ButylN-[6-(fluorosulfonyl)pyridin-2-yl]carbamate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is being conducted to explore its potential therapeutic applications and effects on biological systems.
Industry: The compound is used in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of tert-butylN-[6-(fluorosulfonyl)pyridin-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Positional Isomers: 4- vs. 6-Fluorosulfonyl Derivatives
Compound : tert-Butyl N-[4-(fluorosulfonyl)pyridin-2-yl]carbamate
Derivatives with Heterocyclic Substituents
Compound: tert-Butyl N-[6-[[(Z)-[(1-methyltetrazol-5-yl)phenylmethylidene]amino]oxymethyl]pyridin-2-yl]carbamate (CAS 500207–04–5)
- Molecular Formula: Not explicitly listed, but includes a tetrazole ring.
- Key Differences :
Halogenated Pyridine Derivatives
Compound : tert-Butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate
- Molecular Formula: Not explicitly listed, but includes chloro and pivalamido groups.
- Key Differences: Chloro group at the 6-position acts as a superior leaving group compared to fluorosulfonyl, favoring SNAr reactions.
Amino-Substituted Derivatives
Compound: tert-Butyl (6-aminopyridin-2-yl)methylcarbamate
- Synthetic Route : Prepared via palladium-catalyzed coupling of tert-butyl (6-chloropyridin-2-yl)methylcarbamate .
- Key Differences: Amino group at the 6-position is electron-donating, increasing pyridine ring basicity. Facilitates hydrogen bonding, improving aqueous solubility compared to fluorosulfonyl derivatives .
Trifluoromethyl and Bis-Carbamate Derivatives
Compound : tert-Butyl N-[(tert-butoxy)carbonyl]-N-[6-(trifluoromethyl)pyridin-2-yl]carbamate (CAS 2140326-19-6)
- Molecular Formula : C₁₆H₂₁F₃N₂O₄
- Molecular Weight : 376.35 g/mol
- Key Differences: Trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability.
Pyrimidine-Based Analogues
Compound : tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate
Comparative Data Table
Biological Activity
Tert-butylN-[6-(fluorosulfonyl)pyridin-2-yl]carbamate is a chemical compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This compound, characterized by the molecular formula , exhibits a variety of biological interactions that make it a candidate for further research in therapeutic applications.
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 6-(fluorosulfonyl)pyridine. This reaction is generally facilitated by a base such as triethylamine under anhydrous conditions, leading to the formation of the desired product with high yields. The specific conditions for synthesis can significantly influence the purity and yield of the compound, making optimization crucial for industrial applications .
The biological activity of this compound is believed to be mediated through its interaction with various biological targets. The fluorosulfonyl group enhances its reactivity, allowing it to modulate the activity of enzymes and receptors involved in cellular pathways associated with disease processes such as cancer and bacterial infections. Understanding its mechanism of action requires detailed studies on how it binds to specific molecular targets and influences cellular responses .
Antiproliferative Properties
Research indicates that this compound exhibits antiproliferative activity , which has been observed in various cancer cell lines. This activity is critical as it suggests potential applications in cancer therapy. Comparative studies have shown that this compound may outperform other similar compounds, highlighting its unique structural advantages.
Antibacterial Activity
In addition to its anticancer properties, this compound has demonstrated antibacterial activity against several strains of bacteria. The presence of the fluorosulfonyl group is thought to enhance its ability to penetrate bacterial membranes and disrupt essential cellular functions, making it a promising candidate for developing new antibacterial agents .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds illustrates the unique position of this compound in terms of biological activity:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Tert-butyl N-(4-chloropyridin-2-yl)carbamate | C10H13ClN2O2 | Antiproliferative |
| Tert-butyl (4-(aminomethyl)pyridin-2-yl)carbamate | C11H17N3O2 | Antibacterial |
| Tert-butyl N-(4-fluoropyridin-2-yl)carbamate | C10H13FN2O2 | Antiproliferative |
| Tert-butyl N-(6-fluorosulfonylpyridin-2-yl)carbamate | C10H13FN2O4S | Antiproliferative, Antibacterial |
This table highlights how this compound stands out due to its specific substitution pattern, which contributes to enhanced reactivity and biological efficacy compared to other carbamates .
Case Studies and Research Findings
Recent studies have focused on elucidating the detailed mechanisms by which this compound exerts its biological effects. For instance, one study investigated its interaction with specific kinases involved in cancer proliferation pathways, revealing that it binds preferentially to inactive conformations of these enzymes, thereby inhibiting their activity effectively .
Another study explored its antibacterial properties using various bacterial strains, demonstrating that the compound significantly reduced bacterial viability at low concentrations, indicating its potential as a new antibacterial agent .
Q & A
Q. What are the optimal synthetic protocols for preparing tert-butyl N-[6-(fluorosulfonyl)pyridin-2-yl]carbamate, and how can reaction yields be maximized?
Methodological Answer: The synthesis typically involves introducing the fluorosulfonyl group to a pyridine precursor followed by carbamate formation. A common approach is to react 6-fluorosulfonylpyridin-2-amine with tert-butyl chloroformate in the presence of a base (e.g., sodium hydride or potassium carbonate) in anhydrous solvents like DMF or THF at 0–5°C . To maximize yields:
- Use inert atmospheres (N₂/Ar) to prevent hydrolysis of the fluorosulfonyl group.
- Optimize stoichiometry (1:1.2 molar ratio of amine to chloroformate).
- Monitor reaction progress via TLC or HPLC, quenching with ice water to isolate the product .
Q. What analytical techniques are most effective for characterizing tert-butyl N-[6-(fluorosulfonyl)pyridin-2-yl]carbamate, and how should data interpretation be approached?
Methodological Answer:
- NMR Spectroscopy: ¹⁹F NMR confirms fluorosulfonyl incorporation (δ ~50–60 ppm). ¹H NMR identifies pyridine ring protons (δ 7.5–8.5 ppm) and tert-butyl groups (δ 1.3–1.5 ppm) .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~317.1).
- IR Spectroscopy: Peaks at ~1700 cm⁻¹ (carbamate C=O) and ~1350 cm⁻¹ (S=O stretching) confirm functional groups .
Q. What safety precautions are critical when handling this compound, given its reactive fluorosulfonyl group?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation .
- Reactivity Mitigation: Store at –20°C under desiccation to prevent hydrolysis. Avoid contact with strong bases or nucleophiles (e.g., amines, alcohols) to minimize unintended sulfonamide/sulfonate formation .
- Spill Management: Neutralize spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .
Q. How should stability and storage conditions be optimized to prevent decomposition?
Methodological Answer:
- Thermal Stability: Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products often include pyridine sulfonic acids due to fluorosulfonyl hydrolysis .
- Storage: Use amber vials under nitrogen atmosphere at –20°C. Avoid prolonged exposure to light or moisture .
Advanced Research Questions
Q. What reaction mechanisms govern the fluorosulfonyl group’s reactivity in nucleophilic substitution or cross-coupling reactions?
Methodological Answer: The fluorosulfonyl group (–SO₂F) acts as a leaving group in SNAr reactions due to its strong electron-withdrawing nature. Key considerations:
- Solvent Choice: Polar aprotic solvents (e.g., DMSO, DMF) enhance reactivity.
- Catalysts: Use Pd catalysts for Suzuki couplings with boronic acids, optimizing temperatures (80–100°C) to prevent desulfonation .
- Kinetic Studies: Track substituent effects via Hammett plots to predict reactivity trends .
Q. How can researchers design experiments to evaluate biological interactions, such as enzyme inhibition or receptor binding?
Methodological Answer:
- Enzyme Assays: Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure inhibition kinetics. IC₅₀ values can be determined via dose-response curves .
- Crystallography: Co-crystallize the compound with target proteins (e.g., kinases) to identify binding modes. Soak crystals in 10 mM compound solution for 24–48 hours .
- Computational Docking: Employ Schrödinger Suite or AutoDock to predict binding affinities, validating with mutagenesis studies .
Q. How should contradictory data on synthetic yields or by-product formation be resolved?
Methodological Answer:
- Root-Cause Analysis: Compare batch records for variables (e.g., solvent purity, base strength). Impurities in starting materials (e.g., residual HCl in pyridine precursors) often explain yield discrepancies .
- By-Product Identification: Use LC-MS/MS to detect sulfonamide adducts (common when amines contaminate reactions).
- Design of Experiments (DoE): Apply factorial designs to isolate critical factors (e.g., temperature, stoichiometry) .
Q. What computational methods are suitable for modeling the compound’s electronic properties or degradation pathways?
Methodological Answer:
- DFT Calculations: Use Gaussian 16 to optimize geometries at the B3LYP/6-31G* level. Analyze frontier orbitals (HOMO/LUMO) to predict reactivity .
- MD Simulations: Simulate hydrolysis pathways in explicit water models (e.g., TIP3P) using GROMACS. Identify transition states for fluorosulfonyl cleavage .
Q. What are the dominant decomposition pathways under physiological or acidic conditions?
Methodological Answer:
- Hydrolysis Studies: Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Monitor via LC-MS for pyridine-2-sulfonic acid (m/z 159) and tert-butylamine (m/z 74) .
- Radical Scavengers: Add antioxidants (e.g., BHT) to assess oxidative degradation contributions .
Q. How does structural modification of the pyridine ring or carbamate group alter bioactivity compared to analogs?
Methodological Answer:
- SAR Studies: Synthesize analogs (e.g., replacing –SO₂F with –Cl or –CF₃) and test in cellular assays (e.g., cytotoxicity via MTT).
- Pharmacophore Mapping: Use MOE to identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) .
- Metabolic Stability: Compare microsomal half-lives (human liver microsomes) to prioritize lead compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
